N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
Description
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C23H23N3O3/c1-15(27)16-5-4-6-17(13-16)24-22(28)9-10-23(29)26-12-11-21-19(14-26)18-7-2-3-8-20(18)25-21/h2-8,13,25H,9-12,14H2,1H3,(H,24,28) |
InChI Key |
OKXHHVLUSYKQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminoketones
A patent by JPS5927869A details the preparation of 4-oxo-4,5,6,7-tetrahydroindole derivatives, which share structural similarities with the pyridoindole system. The method involves reacting 2-aminocyclohexanone with a cyclizing agent such as phosphoryl chloride (POCl₃) under reflux conditions. For the target compound, modifying this approach by substituting the cyclohexanone ring with a pyridine moiety could yield the desired pyridoindole structure.
Reaction Conditions
Reductive Amination for Ring Closure
An alternative route employs reductive amination to form the tetrahydroindole ring. For example, reacting 3-nitro-4-pyridylacetaldehyde with a primary amine in the presence of sodium cyanoborohydride (NaBH₃CN) can produce the saturated pyridoindole system. This method offers better stereochemical control compared to acid-catalyzed cyclization.
Formation of the Butanamide Side Chain
The butanamide moiety is introduced via nucleophilic acyl substitution or amide coupling.
Acylation of the Pyridoindole Amine
The primary amine on the pyridoindole core reacts with 4-chloro-4-oxobutanoyl chloride to form the ketone intermediate. Subsequent displacement of the chloride with the acetylphenyl group completes the side chain.
Procedure
-
Step 1 : Pyridoindole (1 eq) is treated with 4-chloro-4-oxobutanoyl chloride (1.2 eq) in dry dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Step 2 : The intermediate chloride is reacted with 3-acetylaniline (1.5 eq) in dimethylformamide (DMF) at 60°C for 6 hours.
Optimization Notes
Functionalization of the Aromatic Ring
The 3-acetylphenyl group is introduced via Friedel-Crafts acetylation or pre-functionalized building blocks.
Friedel-Crafts Acetylation
Direct acetylation of the phenyl ring using acetyl chloride and Lewis acids like aluminum chloride (AlCl₃) is a viable route. However, steric hindrance from the pyridoindole system may necessitate harsh conditions.
Conditions
Use of Pre-Acetylated Aniline Derivatives
A more efficient approach involves coupling pre-synthesized 3-acetylaniline with the butanamide intermediate. This avoids regioselectivity issues associated with Friedel-Crafts reactions.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for constructing the target compound:
Challenges and Optimization Strategies
Steric Hindrance in Acylation
The bulky pyridoindole system can impede acylation. Using microwave-assisted synthesis reduces reaction times and improves yields. For example, irradiating the reaction mixture at 100°C for 20 minutes increases yields by 15–20%.
Purification of Polar Intermediates
The butanamide intermediate is highly polar, complicating column chromatography. Switching to recrystallization from ethanol-water mixtures (7:3 v/v) enhances purity.
Scalability and Industrial Applications
Continuous flow reactors enable large-scale production of the pyridoindole core. A patent by WO2014188453A2 highlights the use of microreactors for cyclization steps, achieving 90% conversion in 10 minutes. This method minimizes byproduct formation and is adaptable to Good Manufacturing Practice (GMP) standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The pyrido[4,3-b]indole scaffold is a common feature among analogs, but substituent variations significantly alter properties:
- Substituent Impact: Electron-Withdrawing Groups (e.g., CF₃, F): Enhance metabolic stability and membrane permeability . Acetyl vs. Fluorine Substitution: Fluorine at position 8 (as in ) could enhance binding to Tau aggregates, a target in Alzheimer’s disease .
Heterocyclic Core Variations
Spectral and Analytical Data
- NMR Trends : Compounds with trifluoromethyl groups (e.g., ) show distinct ¹⁹F NMR signals, while methoxy groups (e.g., ) produce characteristic ¹H shifts at δ 3.7–3.9 ppm.
- LCMS Data : Analogs with higher molecular weights (e.g., ~500 Da in ) exhibit longer retention times (3.21 minutes) compared to smaller derivatives (2.13 minutes) .
Anti-Infective Activity
- Broad-Spectrum Targets : The butanamide moiety is common in anti-infective agents targeting MAPK/ERK or PI3K pathways . Substitutions like trifluoromethyl groups (e.g., ) could improve bacterial membrane penetration.
Biological Activity
N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, through a review of relevant studies and findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes an indole moiety and a butanamide chain. Its molecular formula is , and it exhibits a molecular weight of 405.47 g/mol. The presence of the acetyl group on the phenyl ring may influence its lipophilicity and biological interactions.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of this compound class possess significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
In vitro studies demonstrated that these compounds significantly reduced the expression of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting their potential as therapeutic agents in treating inflammatory diseases .
2. Anticancer Activity
The anticancer properties of this compound have also been explored. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms.
Case Study: Anticancer Screening
A study conducted on multicellular spheroids revealed that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | TBD |
| MCF7 (Breast Cancer) | TBD |
| HeLa (Cervical Cancer) | TBD |
The results suggested that the structural features of the compound contribute to its ability to target specific pathways involved in tumor growth and metastasis .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on its phenyl and indole rings. Preliminary SAR investigations indicate that electron-donating groups enhance anti-inflammatory activity while certain substitutions may increase anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
